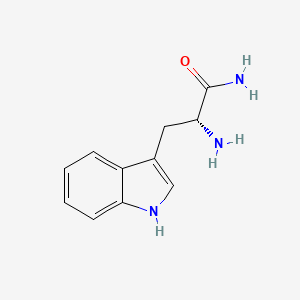
D-tryptophanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-tryptophanamide is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
D-Tryptophanamide exhibits several biological activities that are significant for therapeutic applications:
- Antimicrobial Properties : Research indicates that this compound can inhibit the growth of enteric pathogens and colitogenic pathobionts. In studies involving mice, treatment with this compound resulted in a lower pathogen burden in the liver and spleen compared to untreated controls, suggesting a protective role against infections such as Citrobacter rodentium .
- Immune Modulation : The compound has been shown to modulate immune responses by influencing the gut microbiota and activating the aryl hydrocarbon receptor (AhR). This activation can lead to reduced inflammation and improved immune responses in the colon, as evidenced by changes in immune cell populations following treatment .
Therapeutic Applications
This compound has demonstrated potential in various therapeutic contexts:
- Cancer Therapy : There is growing interest in the use of this compound in cancer treatment. Its ability to self-assemble into nanostructures may enhance drug delivery systems, particularly for anticancer agents like curcumin. The interactions between this compound and curcumin have been studied for their potential to improve therapeutic efficacy through targeted delivery .
- Neurological Disorders : The compound is being investigated for its role in treating conditions such as atherosclerosis, osteoporosis, tuberculosis, and cancer. Its effects on neurotransmitter pathways and immune modulation suggest that this compound may offer benefits in managing these diseases .
Synthesis and Chemical Properties
The synthesis of this compound involves methods that increase its optical purity and yield. Techniques such as selective degradation of L-tryptophan in a racemic mixture have been employed to enhance the production of this compound . Understanding its chemical properties is crucial for optimizing its application in pharmaceuticals.
Table 1: Summary of Research Findings on this compound
Eigenschaften
Molekularformel |
C11H13N3O |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C11H13N3O/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10/h1-4,6,9,14H,5,12H2,(H2,13,15)/t9-/m1/s1 |
InChI-Schlüssel |
JLSKPBDKNIXMBS-SECBINFHSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)N)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















